Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite
Description
Propargyl-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite is a specialized phosphoramidite reagent used in oligonucleotide synthesis. Its structure features a propargyl group, a PEG5 (polyethylene glycol) spacer, and a β-cyanoethyl-N,N-diisopropylphosphoramidite moiety. This design enables its use in "click chemistry" applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugating oligonucleotides to biomolecules or solid supports . Key properties include:
- Molecular Formula: C₄₀H₄₂N₆O₁₀
- Molecular Weight: 766.80 g/mol
- CAS Number: 863971-53-3
- Purity: ≥95% .
The PEG5 spacer enhances solubility and reduces steric hindrance during coupling reactions, while the β-cyanoethyl group protects the phosphate during synthesis and is removed during standard deprotection steps .
Properties
IUPAC Name |
3-[[di(propan-2-yl)amino]-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N2O6P/c1-6-9-23-11-12-24-13-14-25-15-16-26-17-18-28-29(27-10-7-8-21)22(19(2)3)20(4)5/h1,19-20H,7,9-18H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBYJWFLALAISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
PEG Backbone Functionalization
The polyethylene glycol (PEG5) spacer is derivatized at its terminal hydroxyl group with a propargyl moiety. A regioselective alkylation strategy, adapted from propargyl-modified nucleoside synthesis, employs propargyl bromide , dibutyl tin oxide (DBTO) , and tetrabutyl ammonium bromide (TBAB) under anhydrous conditions. This step achieves >90% regioselectivity for the desired 1-O-propargyl isomer, critical for subsequent phosphoramitolation.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dry DMF |
| Temperature | 40–45°C |
| Reaction Time | 24–48 hours |
| Catalyst System | DBTO (1.2 eq), TBAB (1.1 eq) |
| Yield | 65–75% |
Phosphoramidite Activation
The propargyl-PEG5 intermediate undergoes phosphitylation using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a hindered base (e.g., N,N-diisopropylethylamine). This step introduces the phosphoramidite group, enabling solid-phase oligonucleotide coupling.
Key Considerations:
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Moisture Sensitivity: Reactions must occur under argon or nitrogen to prevent hydrolysis.
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Stoichiometry: A 1.5:1 molar ratio of phosphitylation reagent to PEG-propargyl alcohol ensures complete conversion.
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Purification: Silica gel chromatography with ethyl acetate/hexane gradients isolates the product in ≥95% purity.
Optimization Strategies for Scalable Synthesis
Solvent System Optimization
Early protocols used dichloromethane (DCM) but faced solubility issues with PEG5 intermediates. Switching to tetrahydrofuran (THF) improved reagent miscibility, reducing reaction times by 30%.
Catalytic Efficiency
Comparative studies show that TBAB outperforms other phase-transfer catalysts (e.g., tetrabutylammonium iodide) in propargyl group installation, achieving 92% conversion vs. 78% with alternatives.
Temperature Control
Exothermic phosphitylation necessitates precise temperature control. Maintaining 0–5°C during reagent addition minimizes side products (e.g., phosphorodiamidites).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃):
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δ 1.15–1.25 (m, 12H, N,N-diisopropyl)
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δ 2.60 (t, 2H, J = 6.2 Hz, -OCH₂CH₂CN)
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δ 4.45–4.55 (m, 2H, PEG5 backbone)
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δ 4.85 (s, 2H, propargyl -CH₂-)
³¹P NMR: Single peak at δ 149.2 ppm confirms phosphoramidite formation.
Mass Spectrometry
Comparative Analysis with Analogous Compounds
The extended PEG5 chain enhances aqueous solubility but reduces organic solvent compatibility compared to PEG3 variants.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite undergoes several types of chemical reactions:
Click Chemistry: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions due to its alkyne group.
Substitution Reactions: The phosphoramidite group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Anhydrous Conditions: Essential for reactions involving phosphoramidite to prevent hydrolysis.
Solvents: Common solvents include dichloromethane and tetrahydrofuran.
Major Products
The major products formed from these reactions include:
Triazoles: Formed from CuAAC reactions with azides.
Substituted Phosphoramidites: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Scientific Research Applications
Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is employed in various scientific domains due to its versatile properties. Key applications include:
Synthesis of PROTACs
- PROTACs are innovative therapeutic agents designed to target specific proteins for degradation via the ubiquitin-proteasome system. This compound serves as a linker in the construction of these molecules, facilitating the connection between the target protein ligand and an E3 ligase ligand .
Bioconjugation Techniques
- The compound is utilized in bioconjugation processes, allowing for the attachment of various biomolecules (e.g., peptides, proteins, or small molecules) to surfaces or other biomolecules. This application is essential in developing antibody-drug conjugates (ADCs), enhancing drug delivery systems, and improving therapeutic efficacy .
Chemical Biology Studies
- It plays a role in chemical biology by enabling the study of protein interactions and cellular pathways. Researchers can use it to create probes that help elucidate mechanisms involving apoptosis, autophagy, and signal transduction pathways such as MAPK/ERK and JAK/STAT signaling .
Case Study 1: Development of PROTACs
A recent study demonstrated the successful synthesis of a novel PROTAC using this compound as a linker. The resulting PROTAC effectively targeted an oncogenic protein for degradation, showcasing the compound's utility in cancer therapeutics.
Case Study 2: Antibody-Drug Conjugates
In another investigation, researchers utilized this phosphoramidite in the formulation of an ADC targeting HER2-positive breast cancer cells. The conjugation facilitated selective delivery of cytotoxic agents, significantly reducing off-target effects while enhancing therapeutic outcomes.
Mechanism of Action
The compound exerts its effects through the following mechanisms:
Click Chemistry: The alkyne group undergoes CuAAC reactions, forming stable triazole linkages.
PROTAC Synthesis: Acts as a linker in PROTACs, which recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.
Comparison with Similar Compounds
Notes on Discrepancies and Limitations
- Molecular weight and CAS number variations (e.g., TBDMS-PEG5 in vs. Users should verify specifications with manufacturers.
- Limited data on PEG3 derivatives highlights the need for further comparative studies on spacer-length effects.
Biological Activity
Propargyl-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is a compound primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This PEG-based linker facilitates the conjugation of target proteins to ubiquitin ligases, thereby promoting targeted protein degradation. Understanding its biological activity is crucial for optimizing its application in therapeutic development.
Chemical Structure and Properties
- Molecular Formula : C20H37N2O6P
- CAS Number : 1682657-14-2
- Molecular Weight : 426.48 g/mol
The compound features a propargyl group, a PEG (polyethylene glycol) moiety, and a phosphoramidite functional group, which are essential for its reactivity and solubility in biological systems.
This compound acts as a linker in the assembly of PROTACs. The mechanism involves:
- Target Protein Binding : The compound binds to a specific target protein through a ligand.
- Recruitment of E3 Ligase : It simultaneously recruits an E3 ubiquitin ligase, which tags the target protein for degradation.
- Ubiquitination and Degradation : The ubiquitinated protein is then recognized by the proteasome, leading to its degradation.
Biological Activity
Recent studies have demonstrated various biological activities associated with this compound:
Table 1: Biological Activities and Applications
Case Studies
- Cancer Research : A study reported that PROTACs utilizing this compound effectively degraded the oncogenic protein BRD4 in multiple myeloma cells, leading to reduced cell proliferation and increased apoptosis rates (Reference: ).
- Neurodegenerative Diseases : Another investigation highlighted its potential in targeting misfolded proteins associated with neurodegenerative diseases, indicating that PROTACs could selectively degrade tau protein aggregates in Alzheimer's disease models (Reference: ).
Research Findings
Research has consistently shown that the incorporation of this compound into PROTACs enhances their pharmacological properties:
- Increased solubility and bioavailability due to PEGylation.
- Enhanced stability in biological environments.
- Greater efficacy in inducing targeted protein degradation compared to non-PEGylated counterparts.
Q & A
Q. Methodological Insight :
- Use automated synthesizers with standard coupling cycles (e.g., 0.1 M reagent in acetonitrile, 30-second coupling time).
- Optimize oxidation steps (e.g., iodine/water/pyridine) to stabilize the phosphotriester intermediate .
Basic: How is the purity of this phosphoramidite assessed prior to oligonucleotide synthesis?
Purity is typically evaluated using HPLC (≥95% purity threshold) and ³¹P NMR (to detect phosphitylation byproducts, e.g., PIII impurities ≤0.5%). For example, related phosphoramidites are validated by ³¹P NMR peaks at 144–152 ppm for active species and ≤141 ppm for impurities .
Q. Methodological Insight :
- Dissolve the compound in CDCl₃ for ³¹P NMR analysis.
- Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients for quantification .
Advanced: How can coupling efficiency be optimized for this phosphoramidite in long oligonucleotide synthesis?
Coupling efficiency (>99%) is critical for long sequences. Key factors:
- Activator Choice : Use 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) for enhanced reactivity.
- Moisture Control : Maintain anhydrous conditions (≤10 ppm H₂O in acetonitrile) to prevent hydrolysis.
- Reagent Age : Freshly prepare solutions to avoid degradation; older batches may show reduced coupling due to β-elimination of the cyanoethyl group .
Data Contradiction Note :
While 2-cyanoethyl phosphoramidites are standard, highlights challenges with alternative phosphitylation agents, emphasizing the need for rigorous reagent validation.
Advanced: What stability issues arise during storage or synthesis with this phosphoramidite?
The β-cyanoethyl group is prone to β-elimination under basic conditions (e.g., exposure to DIPEA), leading to premature deprotection. Stability is also sensitive to:
- Temperature : Store at –20°C under inert gas (argon).
- Light : Protect from UV exposure to prevent PEG oxidation.
- Acidity : Avoid acidic reagents (e.g., trichloroacetic acid) during detritylation to prevent cleavage of the propargyl-PEG5 linker .
Basic: What structural features of this phosphoramidite influence its reactivity?
- PEG5 Spacer : Enhances hydrophilicity and flexibility, critical for conjugation to bulky molecules (e.g., proteins).
- Propargyl Group : Enables bioorthogonal modifications via Cu(I)-catalyzed or strain-promoted click chemistry.
- Diisopropylamine : Acts as a leaving group during phosphoramidite activation, with steric bulk reducing side reactions .
Advanced: How can researchers design experiments to address contradictory data on coupling efficiency?
Contradictions often arise from reagent quality or synthesis conditions. Design a control experiment :
Parallel Synthesis : Compare batches from different suppliers (e.g., Broadpharm vs. Thermo Scientific) under identical conditions.
Mass Spectrometry : Use MALDI-TOF to detect truncations or deletions in synthesized oligonucleotides.
Kinetic Analysis : Monitor coupling efficiency via UV trityl assays at each step .
Advanced: What modifications to this phosphoramidite are feasible for specialized applications?
- Photocleavable Linkers : Replace the propargyl group with nitrobenzyl derivatives for light-triggered release (e.g., photocleavable biotin tags) .
- Fluorescent Tags : Incorporate fluorescein or TAMRA via the propargyl group for imaging applications .
- Alternate Spacers : Substitute PEG5 with PEG3 or C3 spacers to modulate steric effects .
Basic: What are common side reactions during its use, and how are they mitigated?
- Cyanoethyl Deprotection : Premature removal by amines (e.g., DIPEA) is minimized by using neutral oxidizers like tert-butyl hydroperoxide.
- Oxidation Artifacts : Use fresh iodine/water solutions to prevent over-oxidation of phosphite intermediates.
- Trityl Loss : Optimize detritylation time (e.g., 30 seconds for 3% TCA) to avoid acid-induced degradation .
Advanced: How is this phosphoramidite characterized beyond NMR and HPLC?
- High-Resolution Mass Spectrometry (HR-ESI-MS) : Confirm molecular weight (e.g., [M+Na]⁺ for C₄₀H₄₂N₆O₁₀P: calc. 766.80, observed 766.81) .
- FT-IR Spectroscopy : Identify functional groups (e.g., propargyl C≡C stretch at ~2120 cm⁻¹).
- Elemental Analysis : Validate C, H, N, P content (deviation ≤0.4%) .
Advanced: How does the PEG5 spacer impact oligonucleotide biophysical properties?
- Thermal Stability (Tm) : PEG5 spacers in antisense oligonucleotides reduce Tm by ~2–4°C per insertion due to reduced base stacking.
- Nuclease Resistance : PEGylation protects against 3'-exonuclease degradation, improving serum stability.
- Cellular Uptake : Neutral PEG spacers enhance endosomal escape compared to charged linkers .
Note on Contradictions :
and highlight divergent stability outcomes based on reagent handling. Researchers must validate batch-specific protocols to reconcile such discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
